
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide” is a complex organic compound that contains a pyridine ring and a thiophene ring, both of which are common structures in many bioactive molecules . The compound also contains a naphthamide group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds are often synthesized through condensation reactions. For example, chalcones, which have a similar structure, are synthesized through Claisen-Schmidt condensation .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, related compounds often undergo reactions involving the aromatic rings or the amide group. For example, pyridine derivatives can show potent pharmacological properties like cytotoxic activity .Wirkmechanismus
The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide is not fully understood. However, it has been reported that this compound can bind to proteins and modulate their activity. In particular, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In particular, this compound has been shown to induce cell death in cancer cells, inhibit the growth of tumor cells, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide has several advantages as a research tool, including its small size, high solubility, and low toxicity. However, this compound also has some limitations, including its limited stability in aqueous solutions and its potential to interact with other proteins and molecules in the cell.
Zukünftige Richtungen
There are several future directions for the research on N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of this compound as a tool to study protein-protein interactions and enzyme activity. Additionally, this compound could be used as a building block for the synthesis of functional materials with potential applications in electronics, optics, and energy storage.
Synthesemethoden
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide can be synthesized using various methods, including the Suzuki coupling reaction and the Buchwald-Hartwig coupling reaction. The Suzuki coupling reaction involves the reaction between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig coupling reaction involves the reaction between an aryl halide and an amine in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-1-naphthamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other diseases. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, this compound has been used as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(19-8-3-6-16-5-1-2-7-18(16)19)23-13-15-11-17(14-22-12-15)20-9-4-10-25-20/h1-12,14H,13H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXNGTKQBCKONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

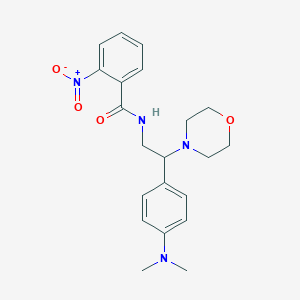

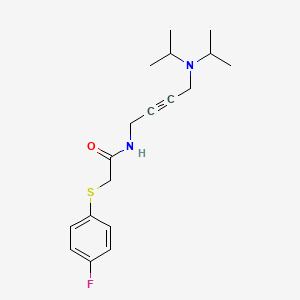
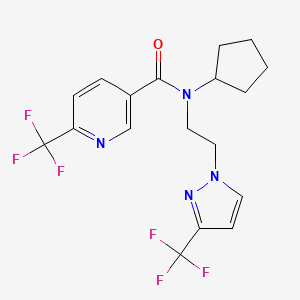

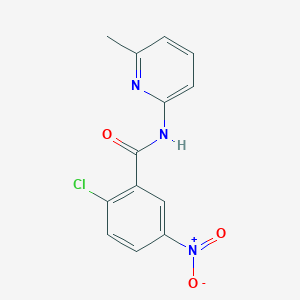
![1-(3,4-dimethylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2416601.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2416603.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)
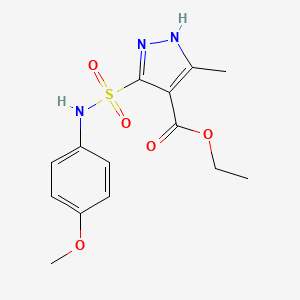
![3-[4-[4-(2-carboxyethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B2416606.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2416607.png)
